Koenimbine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacological effects

- Adrenergic activity: Koenimbine has been shown to possess stimulant properties, potentially affecting the central nervous system and cardiovascular system through its interaction with adrenergic receptors. However, the exact mechanisms of action and potential therapeutic applications are still under investigation. [Source: Phytomedicine()]

Other areas of research

- Antioxidant properties: Some studies suggest that koenimbine might have antioxidant properties, potentially offering protection against cellular damage. However, more research is needed to confirm these findings and understand their potential implications. [Source: Molecules()]

- Other potential applications: Koenimbine is also being investigated for its potential effects in other areas, such as weight management and cognitive function. However, these areas of research are in the preliminary stages, and more studies are necessary to draw any definitive conclusions.

Koenimbine is a naturally occurring carbazole alkaloid primarily isolated from the plant Murraya koenigii, commonly known as curry leaf. This compound is noted for its complex structure, which includes a fused three-ring system typical of carbazoles, contributing to its diverse biological activities. Koenimbine has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells and modulate various biochemical pathways associated with oxidative stress and cellular damage .

Koenimbine demonstrates various potential health benefits, including anti-cancer, anti-inflammatory, and anti-diabetic properties [, , ].

- Anti-cancer properties: Studies have shown that Koenimbine can induce cell death (apoptosis and necrosis) in cancer cell lines []. The exact mechanism is still under investigation, but it might involve disrupting cell cycle progression or interfering with survival pathways [].

- Anti-inflammatory properties: Koenimbine exhibits anti-inflammatory effects by suppressing the production of inflammatory mediators such as nitric oxide and reducing the activity of enzymes involved in the inflammatory response [].

- Anti-diabetic properties: Although the mechanism requires further exploration, some studies suggest Koenimbine might have potential benefits in regulating blood sugar levels [].

The biological activity of koenimbine is primarily characterized by its anticancer properties. Research indicates that koenimbine induces apoptosis in various cancer cell lines, including HT-29 and SW48, through mechanisms involving oxidative stress and the modulation of heat shock proteins . Additionally, it has been observed to increase DNA damage in HepG2 liver cancer cells, suggesting a potential mechanism for its anticancer effects via the induction of oxidative stress and subsequent cellular apoptosis . Beyond cancer, koenimbine also exhibits anti-inflammatory and antimicrobial activities, indicating its broader therapeutic potential .

The synthesis of koenimbine can be achieved through several organic chemistry techniques. One prominent method involves total synthesis from simpler carbazole derivatives using palladium-catalyzed reactions or other coupling strategies. Recent advancements have focused on biomimetic approaches that mimic natural biosynthetic pathways to construct the complex structure of koenimbine efficiently . These methods not only facilitate the production of koenimbine but also allow for the development of analogs with modified biological properties.

Koenimbine has several promising applications, particularly in the field of medicinal chemistry. Its principal application lies in cancer therapy, where it is explored as a potential agent for inducing apoptosis in tumor cells. Additionally, due to its antioxidant properties, it may have applications in protecting against oxidative stress-related diseases. The compound's anti-inflammatory effects also suggest potential uses in treating inflammatory conditions and infections .

Research on the interactions of koenimbine with various biological molecules has revealed significant insights into its mechanism of action. Studies have shown that koenimbine interacts with cellular signaling pathways modulated by heat shock proteins and ROS levels. The compound's ability to induce oxidative stress leads to increased expression of protective proteins such as Hsp70 and Hsp90, which play crucial roles in cellular stress responses . These interactions underscore the importance of koenimbine's dual role as both a therapeutic agent and a modulator of cellular homeostasis.

Koenimbine belongs to a class of compounds known as carbazole alkaloids. Some notable similar compounds include:

Unique Features of Koenimbine

Koenimbine's uniqueness lies in its specific ability to induce apoptosis through oxidative stress mechanisms while simultaneously modulating heat shock protein expression. This dual functionality differentiates it from other carbazole alkaloids, making it a valuable candidate for further research in cancer therapeutics and oxidative stress management .

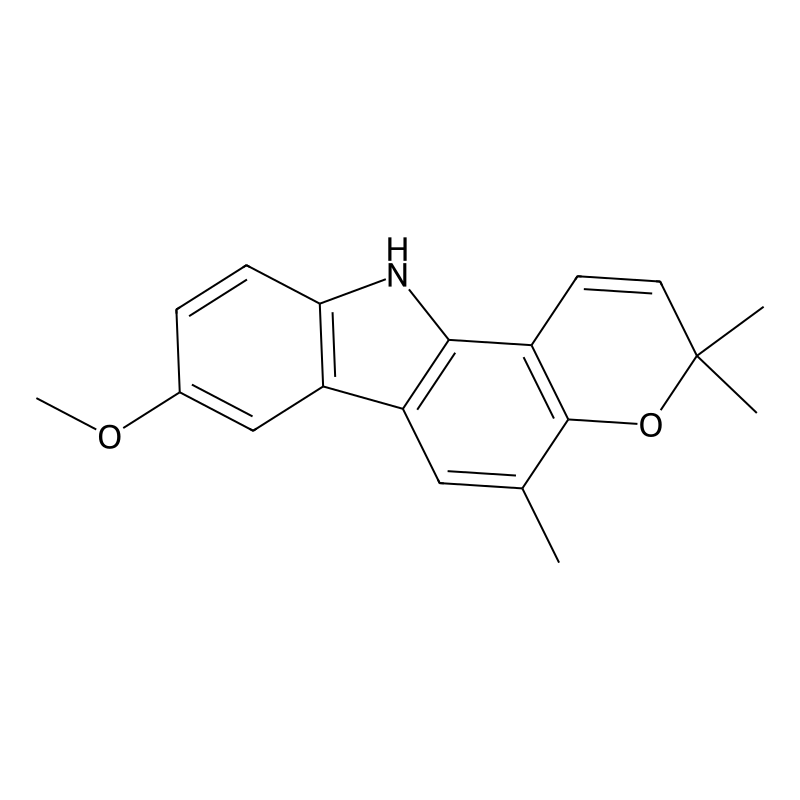

Koenimbine is a naturally occurring carbazole alkaloid primarily isolated from the plant Murraya koenigii, commonly known as curry leaf tree [2] [5]. The compound belongs to the class of organic compounds known as carbazoles, which are characterized by a tricyclic structure containing a pyrrole ring fused on either side to a benzene ring [13]. More specifically, koenimbine is classified as a pyranocarbazole alkaloid due to its pyranocarbazole skeleton [21]. This skeleton consists of a tricyclic hetero-aromatic unit comprising two benzene rings (A and C) fused by a pyrrole ring (B) [21].

The molecular structure of koenimbine features a carbazole core with a fused pyran ring and specific substitution patterns [2] [5]. The carbazole ring system in koenimbine is planar with a root mean square deviation of 0.063 Å [29]. The pyran ring adopts a sofa conformation, as determined by X-ray crystallography studies [29]. This conformation is characterized by specific puckering parameters: q2 = 0.287 Å, q3 = -0.126 Å, and φ2 = 136.6° [29].

Koenimbine is specifically categorized as a C18-type 3-methylcarbazole alkaloid, indicating it has 18 carbon atoms in its core structure plus a methyl group at the 3-position [18] [21]. The compound is one of the two most dominant carbazole alkaloids found in the leaves of Murraya koenigii, alongside mahanimbine, based on the frequency of reports in scientific literature [21].

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for koenimbine is 8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole [5] [9]. This systematic name precisely describes the compound's structure, indicating the presence of a methoxy group at position 8, three methyl groups at positions 3 and 5, and a pyrano ring fused to the carbazole core at positions 3 and 2a [2] [4].

Koenimbine is also known by several synonyms in scientific literature, including:

- 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazole [4] [9]

- 8-Methoxy-3,3,5-trimethyl-3,11-dihydro-chromeno[5,6-b]indole [4]

- Kenimbine [5] [9]

- Koenimbin [4] [9]

The compound is registered with the Chemical Abstracts Service (CAS) under the number 21087-98-9 [4] [5] [9]. This unique identifier ensures unambiguous identification of koenimbine in chemical databases and literature. Additionally, koenimbine is associated with other chemical identifiers such as PubChem ID 97487, which facilitates access to its information in public chemical databases [5] [2].

Physical and Spectroscopic Properties

Molecular Formula and Weight

Koenimbine has the molecular formula C19H19NO2, indicating it contains 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms [1] [2] [4]. The molecular weight of koenimbine is 293.36 g/mol, as calculated from its atomic composition [4] [5] [9]. This molecular weight is consistent across various chemical databases and research publications, confirming the established chemical identity of the compound [2] [5].

The compound's empirical formula represents the simplest whole-number ratio of atoms in the molecule, which in this case is identical to its molecular formula [2] [4]. The presence of nitrogen and oxygen atoms in the structure contributes to the compound's polarity and potential for hydrogen bonding, which influences its physical properties such as solubility [5] [9].

UV-Visible Spectroscopic Characteristics

Koenimbine exhibits distinctive ultraviolet-visible (UV-Vis) spectroscopic characteristics that are useful for its identification and purity assessment [9] [17]. The UV-Vis absorption spectrum of koenimbine shows multiple absorption maxima at wavelengths of 230, 240, 300, 340, and 360 nanometers (nm) [9] [17]. These absorption bands are characteristic of the carbazole chromophore with specific substitution patterns [26].

The absorption bands in the 230-240 nm region can be attributed to π-π* transitions in the aromatic ring system [14] [19]. The bands at longer wavelengths (300-360 nm) are likely due to n-π* transitions involving the nitrogen and oxygen atoms in the molecule [14] [17]. These spectroscopic features are consistent with other carbazole alkaloids but with specific patterns that allow for the identification of koenimbine [19].

UV-Vis spectroscopy serves as a valuable analytical tool for the quantification of koenimbine in plant extracts and for monitoring its purity during isolation and synthesis procedures [17] [19]. The characteristic absorption pattern provides a spectroscopic fingerprint that can be used to distinguish koenimbine from other related carbazole alkaloids [14] [17].

Nuclear Magnetic Resonance (NMR) Profile

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about koenimbine, confirming its chemical structure and purity [8] [24]. Both proton (1H) and carbon (13C) NMR data have been reported for koenimbine in the scientific literature [7] [8].

The 1H NMR spectrum of koenimbine (600 MHz, chloroform-d) displays the following characteristic signals [8]:

- δ 7.72 (s, 1H) and 7.62 (s, 1H): corresponding to aromatic protons

- δ 7.40 (d, J = 2.5 Hz, 1H): aromatic proton

- δ 7.25 (d, J = 1.3 Hz, 1H): aromatic proton

- δ 6.93 (dd, J = 8.7, 2.5 Hz, 1H): aromatic proton

- δ 6.57 (d, J = 9.7 Hz, 1H): olefinic proton in the pyran ring

- δ 5.66 (d, J = 9.7 Hz, 1H): olefinic proton in the pyran ring

- δ 3.90 (s, 3H): methoxy group protons

- δ 2.32 (d, J = 0.9 Hz, 3H): aromatic methyl group protons

- δ 1.48 (s, 6H): gem-dimethyl group protons in the pyran ring

The 13C NMR spectrum of koenimbine reveals signals for all 19 carbon atoms in the molecule [7] [28]. Although complete 13C NMR data for koenimbine is not fully detailed in the available literature, the spectrum typically shows signals for aromatic carbons in the range of 110-150 ppm, olefinic carbons of the pyran ring around 115-135 ppm, the oxygenated carbon of the pyran ring at approximately 75-80 ppm, the methoxy carbon at about 55-60 ppm, and methyl carbons at 15-30 ppm [7] [24] [28].

Two-dimensional NMR techniques such as COSY, HMQC, and HMBC have been employed to fully elucidate the structure of koenimbine and confirm the connectivity of atoms within the molecule [7] [26].

Mass Spectrometric Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of koenimbine, which are essential for its structural characterization and identification [10] [20]. The mass spectrum of koenimbine shows a molecular ion peak at m/z 293, corresponding to its molecular weight and confirming its molecular formula C19H19NO2 [9] [10].

Upon fragmentation in the mass spectrometer, koenimbine exhibits characteristic fragment ions that provide insights into its structural features [10] [20]. A significant fragment observed at m/z 279 corresponds to the loss of a methyl group (CH3) from the molecular ion [10]. This fragmentation pattern is consistent with the presence of methyl substituents in the koenimbine structure [20].

The acquired Enhanced Product Ion (EPI) spectrum for koenimbine has been compared with predicted spectra in mass spectrometry literature to confirm its identity [10]. The fragmentation pattern observed in mass spectrometry serves as a fingerprint for koenimbine and can be used for its identification in complex mixtures and for quality control purposes [10] [11].

Advanced mass spectrometry techniques such as tandem mass spectrometry (MS/MS) have been employed for the analysis of koenimbine in plant extracts, allowing for its selective detection and quantification even in complex matrices [10] [11].

Chemical Stability and Reactivity

Koenimbine demonstrates specific chemical stability and reactivity patterns that are characteristic of its carbazole alkaloid structure [25] [31]. The compound contains several reactive sites, including the pyrrole nitrogen, the methoxy group, and the pyran ring, which can participate in various chemical reactions [25] [31].

Studies have shown that koenimbine can undergo oxidation reactions, particularly under conditions of oxidative stress [25] [31]. The oxidation of koenimbine can lead to the formation of reactive oxygen species (ROS), which has been observed in experimental studies with human liver cancer cells (HepG2) [25] [31]. This oxidative property is related to the compound's ability to induce DNA damage through oxidative stress mechanisms [31].

The pyran ring in koenimbine can undergo ring-opening reactions under acidic conditions, similar to other pyranocarbazoles [23] [29]. Additionally, the methoxy group can participate in demethylation reactions, while the nitrogen atom in the carbazole core can undergo N-alkylation reactions [23] [25].

Koenimbine has been reported to be stable under normal storage conditions, particularly when stored as a dry powder at low temperatures [5] [9]. However, like many natural products, it may undergo degradation upon prolonged exposure to light, heat, or oxygen [25] [31]. The compound is soluble in organic solvents such as chloroform and methanol but exhibits only slight solubility in water, which is consistent with its predominantly hydrophobic structure containing limited polar functional groups [5] [9].

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant